molecular formula C20H13BrN2OS B2671949 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 313548-45-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No.: B2671949
CAS No.: 313548-45-7
M. Wt: 409.3
InChI Key: ZJZUMZOFGCTXRF-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide is a synthetic small molecule compound with a molecular weight of 468.39 g/mol and a molecular formula of C21H14BrN3OS. This benzothiazole-based chemical scaffold is of significant interest in medicinal chemistry and early-stage drug discovery research. Compounds featuring the 1,3-benzothiazole core, similar to this product, are frequently investigated for their diverse biological activities. The structural motif of conjugating a benzothiazole with a brominated benzamide is designed to create a novel chemical entity for screening against various biological targets. Research on analogous structures indicates potential application in oncology research, where such molecules have been shown to induce apoptosis in cancer cell lines, potentially through interaction with mitochondrial pathways . Furthermore, the presence of the benzothiazole ring suggests potential for antimicrobial efficacy studies against multi-drug resistant strains, making it a candidate for infectious disease research . The bromine atom on the benzamide ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize the compound's properties . This product is offered for research purposes as part of collections for hit identification and lead optimization. It is strictly for laboratory research use. This compound is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZUMZOFGCTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action may involve interference with cell division and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

1.2 Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities, which are crucial in the fight against resistant microbial strains. Its effectiveness against specific bacterial enzymes or disruption of microbial cell membranes positions it as a potential lead compound for developing new antimicrobial agents .

1.3 Ubiquitin Agent Inhibition

According to patent literature, compounds similar to this compound have been identified as inhibitors of ubiquitin-mediated processes. This inhibition can be beneficial in treating cancers and diseases where ubiquitination plays a critical role .

Industrial Applications

2.1 Chemical Synthesis

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex benzothiazole derivatives. These derivatives are valuable in various chemical processes and formulations.

2.2 Rubber and Dye Production

Benzothiazole derivatives are widely utilized in the manufacturing of rubber accelerators and dyes due to their chemical stability and reactivity. This compound's structural characteristics make it suitable for these industrial applications, enhancing the performance and durability of the final products.

Case Studies and Research Findings

Study Focus Findings
Synthesis and Identification of Antileukemic AgentsAntileukemic activityCompounds derived from benzothiazoles exhibited promising activity against leukemia cell lines, suggesting potential for further development .
Antimicrobial Activity StudyAntimicrobial propertiesA series of thiazole derivatives were synthesized and tested; results indicated significant antimicrobial activity against resistant strains .
Ubiquitin Inhibition PatentUbiquitin-mediated diseasesThe compound was found effective in inhibiting processes related to cancer proliferation through ubiquitin pathways .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzothiazole- and benzamide-containing compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-bromobenzamide 4-Bromo on benzamide C₁₉H₁₃BrN₂OS 401.3 Not explicitly reported, but inferred antimicrobial/anticancer potential from analogs
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide 4-Methoxy on benzamide C₂₁H₁₆N₂O₂S 360.4 Antimicrobial activity (analogs active against S. aureus and C. albicans)
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-Butoxy on benzamide C₂₄H₂₂N₂O₂S 402.5 Not reported, but butoxy group may enhance lipophilicity and membrane penetration
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide 4-Bromo + trifluoromethyl-thiazole C₂₃H₁₄BrF₃N₂OS 503.3 Likely enhanced binding affinity due to CF₃ group (electron-withdrawing effects)
4-Bromo-N-(2-nitrophenyl)benzamide (I) 2-Nitro on aniline ring C₁₃H₉BrN₂O₃ 337.1 Structural analog; nitro group introduces steric hindrance and redox activity
Z14 (ZINC27742665) 5-Bromo + ethoxy-benzothiazole C₁₃H₁₀BrN₃O₂S₂ 412.3 Antiviral activity (targeting Dengue NS proteins)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles 6-Fluoro/6-methyl on benzothiazole Varies Varies Antibacterial (Gram-positive) and antituberculosis (6-nitro substituent vs. M. tuberculosis)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Bromine vs. Methoxy derivatives (e.g., ) exhibit direct antimicrobial activity, suggesting the bromo analog may share similar mechanisms. Trifluoromethyl (CF₃): The CF₃ group in the thiazole-containing analog introduces strong electron-withdrawing effects, improving binding to targets like kinases or proteases.

Benzothiazole vs. Thiazole Cores :

  • Benzothiazole derivatives (e.g., ) generally show superior antimicrobial and anticancer activities compared to simple thiazoles due to enhanced aromatic stacking and hydrogen-bonding capabilities.

Antimicrobial Activity Trends: Compounds with electron-withdrawing groups (e.g., 6-nitrobenzothiazole in ) exhibit pronounced antituberculosis activity, while 6-fluoro/6-methyl analogs target Gram-positive bacteria. The bromo substituent’s moderate electronegativity may balance broad-spectrum activity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-(1,3-benzothiazol-2-yl)acetamide derivatives, involving coupling of 4-bromobenzoic acid with 2-amino-4-(1,3-benzothiazol-2-yl)aniline .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C20H13BrN2OSC_{20}H_{13}BrN_2OS and a molecular weight of 423.33 g/mol. The structure features a benzothiazole moiety linked to a phenyl group and a bromobenzamide functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H13BrN2OS
Molecular Weight423.33 g/mol
InChIInChI=1S/C20H13BrN2OS/c21-15...
SMILESC1=CC=C2C(=C1)N=C(S2)...

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For example, a study demonstrated that related benzothiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A series of benzothiazole derivatives were synthesized and tested for their anticancer activity. Compounds with straight-chain substituents showed higher activity compared to branched counterparts. Notably, certain compounds demonstrated growth inhibition rates exceeding 75% against CCRF-CEM leukemia cells .

Antidiabetic Potential

Recent research has explored the use of benzothiazole derivatives as potential antidiabetic agents. The compound's ability to inhibit α-amylase was assessed, revealing promising results.

  • Findings : One study reported that a hybrid compound combining benzothiazole with oxadiazole showed significant α-amylase inhibition (up to 87.5%) compared to the standard control, acarbose .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Various studies indicate that these compounds exhibit significant antibacterial and antifungal activities.

  • Research Insight : A comprehensive review highlighted that several benzothiazole derivatives displayed potent activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzothiazole ring can significantly influence its potency.

  • Key Observations :
    • Substituent Effects : The presence of electron-withdrawing groups often enhances activity by stabilizing the transition state during enzyme interactions.
    • Linker Variations : Altering the length and type of linkers between functional groups can affect binding affinity and selectivity towards biological targets.

Q & A

Q. What are the key steps in synthesizing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide, and how are purity and yield optimized?

The synthesis typically involves a multi-step approach:

  • Coupling reactions : Amide bond formation between 4-bromobenzoic acid derivatives and aniline-containing benzothiazole moieties. Microwave-assisted synthesis is employed to accelerate reaction rates and improve yields .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the target compound. Purity is confirmed via HPLC or TLC .
  • Yield optimization : Parameters such as temperature (often 80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., HATU or EDC) are systematically tested .

Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial activity, particularly against Mycobacterium tuberculosis?

  • Microplate Alamar Blue Assay (MABA) : Used to determine minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv strains. Activity is compared to rifampicin or isoniazid controls .
  • Time-kill kinetics : Assess bactericidal effects over 7–14 days. Data interpretation focuses on log CFU reduction relative to untreated controls .
  • Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., Vero or HEK-293) ensures selectivity indices >10 indicate therapeutic potential .

Q. How is the compound’s crystallographic structure resolved, and which software tools are essential for analysis?

  • Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using a diffractometer. SHELXL refines the structure, optimizing bond lengths/angles and validating via R-factor metrics .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How do substituent variations at the benzothiazole or bromophenyl positions influence bioactivity?

  • SAR studies : Compare analogs like N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide (antimicrobial) and N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide (enhanced potency). Electron-withdrawing groups (e.g., -Br, -NO₂) improve target binding, while hydroxyl groups increase solubility but reduce membrane permeability .
  • Computational modeling : Docking simulations (AutoDock Vina) predict interactions with M. tuberculosis enzyme active sites (e.g., enoyl-ACP reductase), guiding rational design .

Q. How can contradictory bioactivity data between similar benzothiazole derivatives be resolved?

  • Meta-analysis : Compile datasets from multiple studies (e.g., MICs, IC₅₀s) and apply statistical tests (ANOVA) to identify outliers. Factors like assay protocols (e.g., broth microdilution vs. agar dilution) or bacterial strain variability (e.g., drug-resistant vs. susceptible) often explain discrepancies .
  • Structural validation : Re-analyze compound purity (NMR, HRMS) and confirm stereochemistry via CD spectroscopy or X-ray crystallography .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

  • DoE (Design of Experiments) : Use response surface methodology to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading).
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of amide bonds) .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ModificationBioactivity (MIC, μg/mL)Selectivity IndexReference
4-Bromo substitution (target)0.5–1.0 (Mtb)>20
2-Chloro substitution2.5 (Mtb)8
3-Nitro substitution0.3 (Mtb)15

Q. Table 2. Key Crystallographic Parameters

ParameterValueSoftware/Tool
Space groupP2₁/cSHELXL
R-factor<0.05Olex2
Intermolecular distance3.4 Å (π-π)Mercury

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